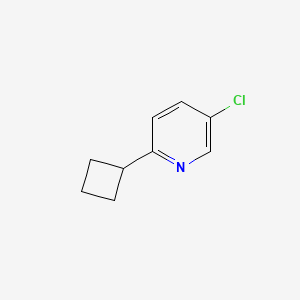

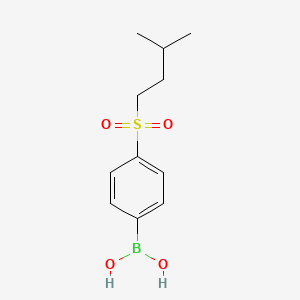

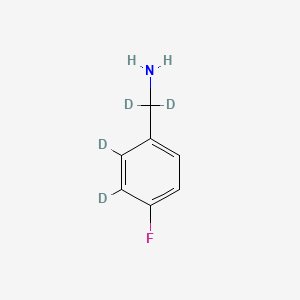

![molecular formula C8H9N3 B596338 8-Methylimidazo[1,2-A]pyridin-2-amine CAS No. 1260839-78-8](/img/structure/B596338.png)

8-Methylimidazo[1,2-A]pyridin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“8-Methylimidazo[1,2-A]pyridin-2-amine” is a derivative of imidazo[1,2-a]pyridine, an important fused bicyclic 5,6 heterocycle . This class of compounds has been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including “8-Methylimidazo[1,2-A]pyridin-2-amine”, often involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . This process can be facilitated by microwave irradiation .

Molecular Structure Analysis

The molecular structure of “8-Methylimidazo[1,2-A]pyridin-2-amine” is characterized by a fused bicyclic 5,6 heterocycle . The compound can theoretically exist in the form of 2-amino-1-propargylpyridinium bromide A1 or 1-propargyl-2-pyridin-2 (1 H)-iminium bromide B1 .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridines, including “8-Methylimidazo[1,2-A]pyridin-2-amine”, can undergo various chemical reactions. These include multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reactions, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, aza-Michael–Mannich reaction, and hydroamination reactions .

Applications De Recherche Scientifique

Synthesis and Biological Activities :

- A study by Vilchis-Reyes et al. (2010) focused on synthesizing derivatives of 2-methylimidazo[1,2-a]pyridine, showing that these compounds exhibit cytotoxic activity and CDK inhibitor activity. This indicates potential applications in cancer therapy (Vilchis-Reyes et al., 2010).

- In the realm of medicinal chemistry, certain imidazo[1,2-a]pyridines derivatives have been synthesized and evaluated as potential antiulcer agents, though without significant antisecretory activity. This indicates a potential application in treating ulcers (Starrett et al., 1989).

Carcinogenicity and Chemoprevention :

- Research by Ito et al. (1991) identified a related compound, 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), as a carcinogen found in cooked foods, suggesting a role in colon and mammary carcinomas (Ito et al., 1991).

- Another study by Xu and Dashwood (1999) looked into chemopreventive agents against heterocyclic amine colon carcinogens like PhIP, providing insights into potential preventive treatments for carcinomas caused by such compounds (Xu & Dashwood, 1999).

Synthesis Methods :

- Masters et al. (2011) discussed the importance of an acid additive in synthesizing pyrido[1,2-a]benzimidazoles, highlighting advancements in synthesis methods that are crucial for developing novel compounds with potential medicinal applications (Masters et al., 2011).

- A study by Dinsmore et al. (2000) achieved the synthesis of 8-amino-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine ring systems, indicating advances in the synthesis of conformationally restricted compounds, which have implications for drug design and development (Dinsmore et al., 2000).

Orientations Futures

Propriétés

IUPAC Name |

8-methylimidazo[1,2-a]pyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-6-3-2-4-11-5-7(9)10-8(6)11/h2-5H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTUUDLOVJZFIEB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC(=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Methylimidazo[1,2-A]pyridin-2-amine | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

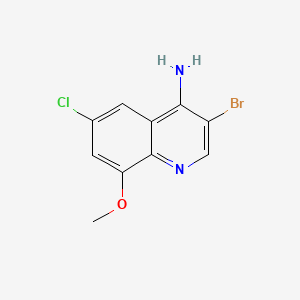

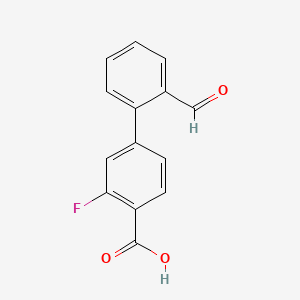

![4-Bromo-2-(2-chloro-6-fluorophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B596260.png)

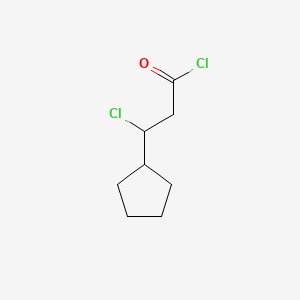

![5-(Trifluoromethyl)-2,3-dihydrospiro[indene-1,2'-pyrrolidine]](/img/structure/B596261.png)

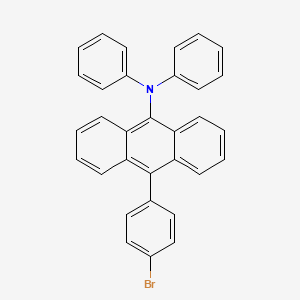

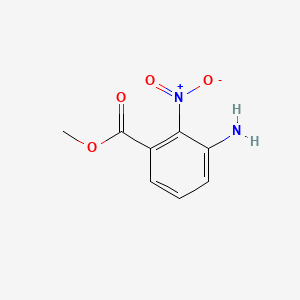

![Methyl 4'-fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B596271.png)